![molecular formula C27H33NO5 B6046006 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B6046006.png)
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 3,4-diethoxyphenylacetyl intermediate: This can be achieved through the acylation of 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the desired amine derivative.
Cyclization: The final step involves cyclization to form the cyclohex-2-en-1-one ring, which can be achieved through intramolecular aldol condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar aromatic substitution patterns.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is unique due to its combination of diethoxyphenyl and methoxyphenyl groups, along with the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(4-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO5/c1-6-32-24-13-8-18(15-25(24)33-7-2)14-22(29)26-21(16-27(3,4)17-23(26)30)28-19-9-11-20(31-5)12-10-19/h8-13,15,29H,6-7,14,16-17H2,1-5H3/b26-22-,28-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNKBJBJDBSNLB-FPBNPNDOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C)/O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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